molecular formula C11H6ClN3 B13010341 4-Chloro-[3,4'-bipyridine]-5-carbonitrile

4-Chloro-[3,4'-bipyridine]-5-carbonitrile

Cat. No.: B13010341
M. Wt: 215.64 g/mol
InChI Key: NOQBGWNXNFSUKH-UHFFFAOYSA-N
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Description

4-Chloro-[3,4’-bipyridine]-5-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 5-position of the bipyridine structure. Bipyridines are known for their versatility and are used in various fields, including coordination chemistry, material science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of magnetic nanoparticles, such as Fe3O4@SiO2, has been explored to enhance the reaction rate and yield in bulk synthesis . These nanoparticles provide a high surface area for the reaction and can be easily separated from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-[3,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-[3,4’-bipyridine]-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific application and the metal ion it coordinates with.

Comparison with Similar Compounds

4-Chloro-[3,4’-bipyridine]-5-carbonitrile can be compared with other bipyridine derivatives, such as:

The uniqueness of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.

Properties

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

4-chloro-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-9(5-13)6-15-7-10(11)8-1-3-14-4-2-8/h1-4,6-7H

InChI Key

NOQBGWNXNFSUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=CN=C2)C#N)Cl

Origin of Product

United States

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